REACTION_CXSMILES
|
C1(N=C=NC2CCCCC2)CCCCC1.ON1C(=O)CCC1=O.[C:24]([CH2:27][N:28]([CH2:38][C:39]([OH:41])=[O:40])[C@H:29]([C:35]([OH:37])=[O:36])CCCCN)([OH:26])=[O:25]>>[N:28]([CH2:27][C:24]([OH:26])=[O:25])([CH2:29][C:35]([OH:37])=[O:36])[CH2:38][C:39]([OH:41])=[O:40]
|
Name
|
|
Quantity
|
10 μmol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
10 μmol
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
4 μmol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)CN([C@@H](CCCCN)C(=O)O)CC(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by shaking at room temperature for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
were washed twice with 1 ml of acetonitrile (MeCN)
|
Type
|
WASH
|
Details
|
Washing
|
Type
|
STIRRING
|
Details
|
shaken at room temperature for three hours
|
Duration
|
3 h
|
Type
|
WASH
|
Details
|
by washing once with 1 ml of acetonitrile and twice with 1 ml of 10 mM phosphate buffer (pH 7.0)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(N=C=NC2CCCCC2)CCCCC1.ON1C(=O)CCC1=O.[C:24]([CH2:27][N:28]([CH2:38][C:39]([OH:41])=[O:40])[C@H:29]([C:35]([OH:37])=[O:36])CCCCN)([OH:26])=[O:25]>>[N:28]([CH2:27][C:24]([OH:26])=[O:25])([CH2:29][C:35]([OH:37])=[O:36])[CH2:38][C:39]([OH:41])=[O:40]
|
Name
|
|
Quantity
|
10 μmol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
10 μmol
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
4 μmol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)CN([C@@H](CCCCN)C(=O)O)CC(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by shaking at room temperature for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
were washed twice with 1 ml of acetonitrile (MeCN)
|
Type
|
WASH
|
Details
|
Washing
|
Type
|
STIRRING
|
Details
|
shaken at room temperature for three hours
|
Duration
|
3 h
|
Type
|
WASH
|
Details
|
by washing once with 1 ml of acetonitrile and twice with 1 ml of 10 mM phosphate buffer (pH 7.0)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |